molecular formula C17H26O2 B1617725 Nonyl phenylacetate CAS No. 72109-82-1

Nonyl phenylacetate

Cat. No.: B1617725
CAS No.: 72109-82-1
M. Wt: 262.4 g/mol
InChI Key: QICYMLLAPDCBNZ-UHFFFAOYSA-N
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Description

Nonyl phenylacetate is a useful research compound. Its molecular formula is C17H26O2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

72109-82-1

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

nonyl 2-phenylacetate

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-11-14-19-17(18)15-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3

InChI Key

QICYMLLAPDCBNZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCOC(=O)CC1=CC=CC=C1

Other CAS No.

72109-82-1

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic environments, Nonyl phenylacetate undergoes hydrolysis to yield phenylacetic acid and nonanol:

C17H26O2+H2OH+C8H8O2(phenylacetic acid)+C9H20O(nonanol)\text{C}_{17}\text{H}_{26}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_8\text{O}_2 \, (\text{phenylacetic acid}) + \text{C}_9\text{H}_{20}\text{O} \, (\text{nonanol})

This reaction is reversible and driven by excess water .

Base-Promoted Saponification

Under alkaline conditions, saponification produces the sodium salt of phenylacetic acid and nonanol:

C17H26O2+NaOHC8H7O2Na(sodium phenylacetate)+C9H20O\text{C}_{17}\text{H}_{26}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_7\text{O}_2\text{Na} \, (\text{sodium phenylacetate}) + \text{C}_9\text{H}_{20}\text{O}

Base hydrolysis is irreversible and exothermic .

Thermal Decomposition

At elevated temperatures (>190°C), this compound undergoes ketonic decarboxylation analogous to phenylacetic acid derivatives :

2C17H26O2C16H26O(dibenzyl ketone)+CO2+H2O2 \, \text{C}_{17}\text{H}_{26}\text{O}_2 \rightarrow \text{C}_{16}\text{H}_{26}\text{O} \, (\text{dibenzyl ketone}) + \text{CO}_2 + \text{H}_2\text{O}

This reaction is catalyzed by radical intermediates, as demonstrated in phenylacetate decarboxylase (PhdB) studies .

Biotransformation Pathways

Microbial degradation via esterase enzymes cleaves the ester bond, releasing phenylacetic acid and nonanol. Further metabolism of phenylacetic acid may follow endogenous pathways, including:

  • Oxidative decarboxylation to acetophenone .

  • Conjugation with CoA to form phenylacetyl-CoA, a detoxification route in urea cycle disorders .

Anaerobic biodegradation studies on nonylphenol ethoxylates suggest potential terminal ethoxylate cleavage mechanisms, producing acetaldehyde and shorter-chain metabolites .

Reactivity with Strong Oxidizers

This compound reacts vigorously with concentrated nitric or sulfuric acid, liberating heat and gaseous byproducts (e.g., CO₂). Combustion in air produces:

C17H26O2+23O217CO2+13H2O\text{C}_{17}\text{H}_{26}\text{O}_2 + 23 \, \text{O}_2 \rightarrow 17 \, \text{CO}_2 + 13 \, \text{H}_2\text{O}

This exothermic reaction is consistent with ester combustion behavior .

Transesterification

In the presence of metal catalysts (e.g., copper complexes), this compound may undergo transesterification with alcohols:

C17H26O2+R-OHCu catalystC8H8O2-R+C9H20O\text{C}_{17}\text{H}_{26}\text{O}_2 + \text{R-OH} \xrightarrow{\text{Cu catalyst}} \text{C}_8\text{H}_8\text{O}_2\text{-R} + \text{C}_9\text{H}_{20}\text{O}

This mirrors methods for phenyl acetate synthesis using acetophenone and copper-based catalysts .

Stability Profile

  • Light Sensitivity : Degrades under UV exposure via radical chain mechanisms .

  • Storage : Stable in inert atmospheres below 25°C; incompatible with strong bases or oxidizing agents .

Data Table: Key Reaction Parameters

Reaction TypeConditionsProductsEnergy Barrier/ΔG (kcal/mol)Source Citations
Acid HydrolysisH₂SO₄ (1M), 100°C, 6hPhenylacetic acid, NonanolN/A
Base SaponificationNaOH (2M), 80°C, 2hSodium phenylacetate, NonanolN/A
Thermal Decarboxylation190–195°C, radical initiationDibenzyl ketone, CO₂, H₂O~28 (DFT-computed)
Enzymatic CleavageEsterase (pH 7.4, 37°C)Phenylacetic acid, NonanolN/A

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